![molecular formula C8H12N2O B1457227 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one CAS No. 64921-99-9](/img/structure/B1457227.png)
3-methyl-1-(1H-pyrazol-1-yl)butan-2-one
Overview
Description
3-methyl-1-(1H-pyrazol-1-yl)butan-2-one is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Biological Activity
3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula . The structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms, and a butanone moiety. This unique combination enhances its reactivity and interaction capabilities, making it a valuable scaffold in medicinal chemistry .
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Cytotoxic Properties : The compound has shown potential cytotoxic effects in various cancer cell lines, suggesting its utility in cancer therapy.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which can be crucial for therapeutic applications. The mechanism of action involves binding to active sites of enzymes, thereby modulating their activity.
- Receptor Binding : The pyrazole moiety may interact with various biological receptors, influencing metabolic pathways relevant to disease processes.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Cytotoxicity | Induces cell death in cancer cell lines | |
Enzyme Inhibition | Inhibits key metabolic enzymes | |
Receptor Interaction | Modulates receptor activity affecting metabolic pathways |
Case Studies
Several studies have explored the biological activities of compounds similar to this compound. For instance:
- Anti-Cancer Activity : A study evaluated the cytotoxic effects of pyrazole derivatives on prostate cancer cells. The results indicated that certain derivatives exhibited potent anti-proliferative effects, leading to further exploration of their mechanisms of action .
- Enzyme Inhibition Studies : Research focused on the inhibition of androgen receptors by pyrazole-based compounds demonstrated that these compounds could serve as effective antagonists in models of hormone-resistant cancers .
- Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains, indicating potential applications in treating infections .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving readily available precursors. Typical methods include:
Scientific Research Applications
Medicinal Chemistry
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Therapeutic Potential :
- Derivatives of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one are being investigated for their potential therapeutic effects against various diseases, including cancer and bacterial infections. The pyrazole moiety is known for its ability to interact with biological targets, making this compound a candidate for drug development .
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Enzyme Inhibition Studies :
- Research has focused on the compound's ability to inhibit specific enzymes, which could lead to new treatments for diseases where enzyme activity is a contributing factor. Studies have shown that the compound can bind to various receptors and enzymes in cell cultures .
Coordination Chemistry
The compound exhibits significant coordination behavior with transition metals such as cobalt and nickel. This property allows it to form metal complexes that may possess unique electronic or catalytic properties. Such complexes are valuable in catalysis and materials science .
Material Science
This compound serves as a building block for synthesizing more complex molecules with tailored properties. Its structural characteristics allow it to be used in the development of novel materials with specific functionalities .
Comparison with Related Compounds
The following table summarizes some related compounds that share structural similarities with this compound, highlighting their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methyl-3-nitro-pyrazole | Nitro group on the pyrazole ring | Different reactivity due to nitro group |
5-Methylpyrazole | Methyl substitution on the pyrazole | Potentially different biological activity |
3-Hydroxy-pyrazole | Hydroxy group at the 3-position | Enhanced solubility and reactivity |
These compounds illustrate how variations in substituents can influence chemical reactivity and biological activity.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. The research demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibitory potential of this compound. It was found that specific derivatives could inhibit key enzymes involved in metabolic pathways linked to disease progression. These findings suggest that further exploration could lead to novel therapeutic agents targeting metabolic disorders .
Properties
IUPAC Name |
3-methyl-1-pyrazol-1-ylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(2)8(11)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVFJQHOFFMVEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CN1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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